molecular formula C12H17NO4 B14577188 2-Aminobenzoic acid;oxolan-2-ylmethanol CAS No. 61157-41-3

2-Aminobenzoic acid;oxolan-2-ylmethanol

Cat. No.: B14577188
CAS No.: 61157-41-3
M. Wt: 239.27 g/mol
InChI Key: MUQVPOQFQYYELP-UHFFFAOYSA-N
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Description

2-Aminobenzoic acid;oxolan-2-ylmethanol is a compound that combines the properties of 2-aminobenzoic acid and oxolan-2-ylmethanol.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzoic acid undergoes various chemical reactions, including:

Oxolan-2-ylmethanol can undergo:

Common Reagents and Conditions

Major Products Formed

    Oxidation of 2-Aminobenzoic Acid: Quinonoid structures.

    Reduction of 2-Aminobenzoic Acid: 2-Aminobenzyl alcohol.

    Oxidation of Oxolan-2-ylmethanol: Oxolan-2-one.

    Reduction of Oxolan-2-ylmethanol: Oxolan-2-ylmethane

Mechanism of Action

2-Aminobenzoic acid acts as a nucleophile in various chemical reactions due to the presence of the amino group. It can participate in the biosynthesis of tryptophan by reacting with indole-3-glycerol phosphate . The molecular targets include enzymes involved in the biosynthesis pathways of amino acids and alkaloids.

Oxolan-2-ylmethanol exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and other interactions. It can act as a solvent, stabilizing various chemical species in solution .

Comparison with Similar Compounds

Properties

CAS No.

61157-41-3

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-aminobenzoic acid;oxolan-2-ylmethanol

InChI

InChI=1S/C7H7NO2.C5H10O2/c8-6-4-2-1-3-5(6)7(9)10;6-4-5-2-1-3-7-5/h1-4H,8H2,(H,9,10);5-6H,1-4H2

InChI Key

MUQVPOQFQYYELP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CO.C1=CC=C(C(=C1)C(=O)O)N

Origin of Product

United States

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